molecular formula C9H7ClN2O2 B13527172 Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B13527172
M. Wt: 210.62 g/mol
InChI Key: RQCWRTQCRGHFJF-UHFFFAOYSA-N
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Description

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl ester and a chlorine substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the reaction of 4-chloropyrazole with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed carbonylation reaction, where 4-chloropyrazole is reacted with carbon monoxide in the presence of a palladium catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-5-12-7(8(6)10)2-4-11-12/h2-5H,1H3

InChI Key

RQCWRTQCRGHFJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=NN2C=C1)Cl

Origin of Product

United States

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